4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol
Overview
Description
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol, or 4F3TBP, is a fluorinated organic compound. It is a colorless liquid with a low melting point and a low boiling point, and it is soluble in both water and organic solvents. It is also known as 4-fluoro-3-trifluoromethyl-1,1'-biphenyl-4-ol and has a molecular formula of C13H7F4O. 4F3TBP has several applications in scientific research, including as a fluorescent probe for the detection of biological molecules, as a reagent for the synthesis of various compounds, and as a catalyst for the polymerization of monomers.
Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group is a common feature in many FDA-approved drugs . The unique properties of the fluorine atom and the trifluoromethyl group contribute to the pharmacological activities of these drugs . Therefore, 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol could potentially be used in the development of new pharmaceuticals.
Agrochemical Applications
Trifluoromethylpyridines, which share a similar structure to our compound of interest, are widely used in the agrochemical industry . Over 50% of the pesticides launched in the last two decades have been fluorinated . Given this, 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol could be used in the development of new agrochemicals.
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is an increasingly important research topic . Given the presence of a fluorine atom and a trifluoromethyl group in 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol, this compound could be used in the development of new fluorinated organic chemicals.
Potential Use in Functional Materials
Fluorinated organic compounds have found applications in the development of functional materials . Therefore, 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol could potentially be used in this field.
Potential Use in Biological Research
Given the biological activities of trifluoromethyl-containing compounds , 4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-ol could potentially be used in biological research, such as in studies investigating the effects of fluorinated compounds on biological systems.
properties
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-12-6-3-9(7-11(12)13(15,16)17)8-1-4-10(18)5-2-8/h1-7,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRXREQKAUMTOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683613 | |
Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol | |
CAS RN |
634192-41-9 | |
Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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